molecular formula C14H12N2O4S2 B15099181 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B15099181
M. Wt: 336.4 g/mol
InChI Key: ZYKRWIWHQWEVKJ-UHFFFAOYSA-N
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Description

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione is a synthetic compound built around the privileged thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The TZD core is a five-membered heterocycle known for its diverse biological activities and is a key pharmacophore in several therapeutic agents . This particular derivative features a unique symmetric structure with two TZD moieties connected by a xylylene linker, making it a valuable intermediate for the design of novel molecules and for probing biological pathways. The TZD scaffold is most recognized for its potent antihyperglycemic effects. Thiazolidinedione-based drugs (glitazones) function as selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity and improving glycemic control in models of type 2 diabetes . Consequently, this compound is of high value in metabolic disease research for developing new antidiabetic agents and studying PPAR-γ signaling. Beyond its antidiabetic potential, the TZD scaffold possesses a broad biological profile. Researchers are exploring its derivatives for antimicrobial properties, particularly as inhibitors of bacterial cytoplasmic Mur ligases—enzymes essential for peptidoglycan cell wall synthesis . Its anti-inflammatory and antioxidant activities, often linked to the transrepression of NFκB and scavenging of reactive oxygen species (ROS), further expand its research applications into areas like oncology and neuroprotection . The presence of two TZD rings in this compound provides multiple sites for chemical modification, offering researchers a versatile template for structure-activity relationship (SAR) studies and library synthesis. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

3-[[4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H12N2O4S2/c17-11-7-21-13(19)15(11)5-9-1-2-10(4-3-9)6-16-12(18)8-22-14(16)20/h1-4H,5-8H2

InChI Key

ZYKRWIWHQWEVKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)CN3C(=O)CSC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione typically involves multicomponent reactions, click reactions, and nano-catalysis. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as green chemistry, atom economy, and cleaner reaction profiles are employed to improve the efficiency and environmental impact of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at sulfur and nitrogen centers, influenced by reagent choice and reaction conditions:

Reagent(s)ConditionsProduct(s)Key Findings
H₂O₂Ethanol, 50–60°CSulfoxide derivatives (mono- and di-oxidized forms)Selective oxidation at the thiazolidine sulfur yields sulfoxides with retained TZD rings .
KMnO₄Acidic aqueous medium, RTSulfone derivativesComplete oxidation of sulfur to sulfone groups occurs, altering electronic properties .
OzoneDichloromethane, -78°CCleavage products (carboxylic acids)Ozonolysis disrupts the benzyl bridge, generating fragmented TZD-carboxylic acids .

Reduction Reactions

Reductive modifications target carbonyl groups and unsaturated bonds:

Reagent(s)ConditionsProduct(s)Key Findings
H₂, Pd/CEthanol, 40 psi, 80°CDihydrothiazolidine derivativesSelective reduction of the 2,4-dione carbonyls preserves the benzyl linker .
NaBH₄Methanol, 0°CHydroxy intermediatesPartial reduction forms hemiketals, reversible under acidic conditions .
LiAlH₄Dry THF, refluxThiazolidine alcoholsComplete reduction of carbonyls to alcohols destabilizes the TZD ring .

Substitution Reactions

Nucleophilic substitutions occur at the benzylic methylene and TZD nitrogen:

Reagent(s)ConditionsProduct(s)Key Findings
Amines (e.g., benzylamine)DMF, K₂CO₃, 80°CN-Alkylated derivativesNucleophilic attack at the benzylic position yields diversely substituted analogs with retained TZD rings .
Thiols (e.g., mercaptoacetic acid)Basic aqueous medium, RTThioether-linked compoundsThiol substitution enhances solubility and bioactivity .
Halogens (Cl₂, Br₂)Acetic acid, 50°CHalogenated benzyl derivativesElectrophilic aromatic substitution occurs at the para position of the benzyl group .

Dimerization and Cycloaddition

The compound participates in dimerization and [3+2] cycloadditions:

Reaction TypeConditionsProduct(s)Key Findings
Oxidative dimerizationAIBN, toluene, refluxDisulfide-linked dimersRadical-mediated coupling forms symmetric dimers with enhanced thermal stability .
CuAAC click reactionCu(I), DMSO/H₂O, RTTriazole-linked hybridsAzide-alkyne cycloaddition generates bioactive hybrids with improved pharmacokinetics .

Ring-Opening and Rearrangement

Acid/base-mediated ring transformations:

Reagent(s)ConditionsProduct(s)Key Findings
HCl (conc.)Reflux, 12 hrThiazole-2-carboxylic acidsAcid hydrolysis cleaves the TZD ring, forming stable thiazole derivatives .
NaOH (aq.)RT, 6 hrMercaptosuccinic acid derivativesBase-induced ring opening releases sulfhydryl groups, useful for conjugation .

Catalytic Modifications

Transition-metal-catalyzed functionalization:

CatalystReagent(s)Product(s)Key Findings
Pd(PPh₃)₄Arylboronic acids, K₂CO₃Suzuki-coupled analogsCross-coupling introduces aryl groups at the benzyl position, expanding structural diversity .
FeCl₃Ethylene glycol, microwaveSpirothiazolidinedionesFacile spirocyclization under green conditions improves reaction efficiency .

Key Mechanistic Insights:

  • Electronic Effects : Electron-withdrawing TZD rings activate the benzylic methylene for nucleophilic substitution .

  • Steric Influence : Bulky substituents on nitrogen hinder dimerization but favor mono-oxidation .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate substitution, while nonpolar solvents favor dimerization .

Stability and Reactivity Trends:

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic environments .

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and CO₂ .

Scientific Research Applications

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.

    Medicine: Potential therapeutic agent for treating various diseases due to its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

The following table summarizes key structural and functional differences between the target compound and similar TZD derivatives:

Compound Name / Class Structural Features Biological Activity Key References
3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione Dimeric TZD with benzyl linkage; two TZD rings Hypothesized dual PPARγ modulation or synergistic effects due to dimeric structure
Troglitazone (TDZ class) Monomeric TZD with chromene substituent at position 5 PPARγ agonist; antidiabetic (withdrawn due to hepatotoxicity)
5-Benzylidene-thiazolidine-2,4-dione derivatives Position 5 substitution with aromatic or heteroaromatic groups Anticancer activity (e.g., MCF-7, K562 cell lines)
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid Monomeric TZD with benzoic acid substituent Intermediate in synthesis; potential antimicrobial or metabolic applications
3-[(3-{[4-(4-Morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxoindol-5-yl)methyl]-1,3-thiazolidine-2,4-dione TZD linked to indole and morpholinylmethyl groups Enhanced solubility (as mesylate salt); anticancer applications
Rosiglitazone (TDZ class) Monomeric TZD with pyridylaminoethoxy substituent PPARγ agonist; antidiabetic (restricted due to cardiovascular risks)

Key Structural and Functional Differences

Dimeric vs. Monomeric Architecture: The target compound’s dimeric TZD structure is rare compared to monomeric TDZs like Troglitazone or Rosiglitazone.

Substituent Positioning :

  • Classical TDZs (e.g., Pioglitazone) feature substitutions at position 5 of the TZD ring, critical for PPARγ binding .
  • The target compound lacks position 5 modifications; instead, substituents are on the benzyl linker, suggesting divergent structure-activity relationships .

Biological Activity: Anticancer Activity: 5-Benzylidene-TZD derivatives (e.g., 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide) show potent antiproliferative effects, while the dimeric compound’s activity remains speculative . Metabolic Effects: Monomeric TDZs are well-characterized PPARγ agonists, but dimeric structures may modulate PPARγ/δ isoforms or exhibit dual agonism, as seen in SPPARMs (Selective PPARγ Modulators) like Balaglitazone .

Physicochemical Properties: The hydrochloride salt of a morpholinylmethyl-pyrrole-TZD derivative () demonstrates improved solubility (4.3 mg/mL), highlighting the role of salt formation in optimizing pharmacokinetics. The target compound’s solubility profile is unknown but could benefit from similar strategies .

Biological Activity

The compound 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of two carbonyl groups and the thiazolidine moiety contribute to its reactivity and interaction with biological targets.

Molecular Formula

  • C : 17
  • H : 16
  • N : 2
  • O : 4
  • S : 2

IUPAC Name

This compound.

Anticancer Activity

Recent studies have shown that thiazolidine derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it affects the expression levels of Bcl-2 family proteins, decreasing anti-apoptotic members while increasing pro-apoptotic members in cancerous cells without harming normal cells .
  • Case Study : In vitro evaluations demonstrated that certain thiazolidine derivatives significantly inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics like Adriamycin .

Antimicrobial Activity

Thiazolidine derivatives have also been explored for their antimicrobial properties:

  • Inhibition Studies : Compounds derived from thiazolidines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications in the thiazolidine framework can enhance antimicrobial efficacy .

Anti-inflammatory and Metabolic Effects

Thiazolidines are linked to anti-inflammatory effects and modulation of metabolic pathways:

  • Insulin Sensitization : Some derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential applications in managing type 2 diabetes .

Pharmacokinetics

The pharmacokinetic profile of thiazolidine derivatives remains under investigation. Preliminary data suggest that these compounds may exhibit favorable bioavailability and metabolic stability, although specific studies are needed to elucidate their pharmacokinetic parameters such as half-life and excretion routes .

Research Findings Summary

Study FocusFindings
Anticancer ActivityInduced apoptosis in MCF-7 cells; significant IC50 values compared to Adriamycin .
Antimicrobial ActivityEffective against Gram-positive bacteria; structure modifications enhance efficacy .
Metabolic EffectsEnhanced glucose uptake in insulin-resistant models; potential for diabetes management .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

Methodological Answer: The compound’s synthesis involves multi-step reactions, often starting with condensation of benzyl derivatives with thiazolidinedione precursors. For example:

  • Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
  • Step 2: Cyclize intermediates using acid catalysis (e.g., HCl or H2SO4) to generate thiazolidinedione cores .
  • Standardization: Monitor reactions via TLC and optimize solvent polarity (e.g., ethanol for crystallization). Yield improvements (e.g., 79% in similar syntheses) require strict control of stoichiometry and temperature .

Q. Q2. How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

  • Storage: Keep in sealed containers at 2–8°C, away from oxidizers and moisture. Use inert gas (N2) for moisture-sensitive steps .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Spill Management: Absorb leaks with vermiculite or sand, then dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. Q3. What computational and experimental strategies can resolve contradictions in reported reactivity of thiazolidinedione derivatives?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to analyze electronic effects of substituents (e.g., electron-withdrawing groups on the benzyl ring) on reaction pathways. Compare with experimental kinetic data .
  • Controlled Experiments: Systematically vary substituents (e.g., methoxy vs. nitro groups) and measure reaction rates via HPLC. Cross-validate with spectroscopic data (e.g., <sup>1</sup>H NMR) to identify steric/electronic influences .
  • Statistical Design: Apply factorial experiments (e.g., Box-Behnken design) to isolate variables (temperature, catalyst loading) that cause divergent outcomes .

Q. Q4. How can the compound’s structural dynamics be characterized to inform drug discovery?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. For example, thiazolidinedione rings often adopt planar conformations stabilized by intramolecular H-bonds .
  • Dynamic NMR: Study rotational barriers of the benzyl-thiazolidinedione linkage in DMSO-d6 to assess flexibility .
  • Molecular Docking: Screen against protein targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina. Validate with in vitro assays (e.g., glucose uptake in adipocytes) .

Q. Q5. What advanced separation techniques improve purity assessment of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm for thiazolidinedione chromophores .
  • Prep-TLC: Isolate isomers on silica gel GF254 plates using ethyl acetate/hexane (3:7). Confirm purity via LC-MS (ESI+) .
  • Recrystallization: Optimize solvent mixtures (e.g., DCM/hexane) to remove byproducts. Assess crystal purity via melting point analysis (e.g., sharp mp ~140°C indicates homogeneity) .

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